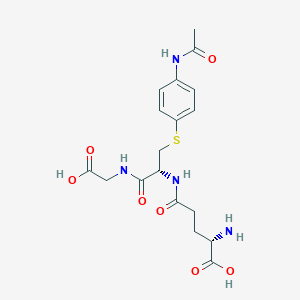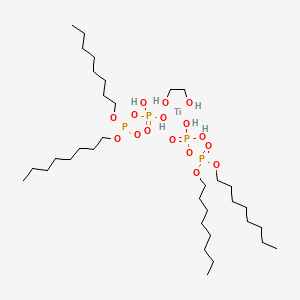![molecular formula C9H15N B13785897 1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI) CAS No. 25856-85-3](/img/structure/B13785897.png)
1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azatricyclo[4.4.0.03,8]decane is a unique polycyclic amine with the molecular formula C9H15N. This compound is characterized by its rigid tricyclic structure, which includes a nitrogen atom integrated into the ring system. The compound is also known as 1-azatwistane due to its twisted, cage-like structure. This structural rigidity imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Azatricyclo[4.4.0.03,8]decane typically involves multiple steps, starting from simpler organic compounds. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may begin with the formation of a bicyclic intermediate, which is then subjected to further cyclization to form the tricyclic structure. Reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial production methods for 1-Azatricyclo[4.4.0.03,8]decane are less common due to the complexity of the synthesis and the specialized nature of its applications. advancements in synthetic organic chemistry may lead to more efficient industrial-scale production methods in the future.
Chemical Reactions Analysis
1-Azatricyclo[4.4.0.03,8]decane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The nitrogen atom in the tricyclic structure can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Azatricyclo[4.4.0.03,8]decane has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its rigid structure makes it useful in studying steric effects and molecular interactions.
Biology: In biological research, derivatives of 1-Azatricyclo[4.4.0.03,8]decane are investigated for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound and its derivatives are explored for their pharmacological activities, including potential use as anticholinergic agents and serotonergic agents.
Mechanism of Action
The mechanism of action of 1-Azatricyclo[4.4.0.03,8]decane involves its interaction with specific molecular targets. For instance, in pharmacological applications, the compound may bind to receptors or enzymes, modulating their activity. The rigid structure of the compound allows for precise interactions with these targets, leading to specific biological effects. The pathways involved in these interactions are often studied using computational chemistry and molecular biology techniques .
Comparison with Similar Compounds
1-Azatricyclo[4.4.0.03,8]decane can be compared with other similar compounds, such as:
- 1-Azatricyclo[3.3.1.13,7]decane : This compound has a similar tricyclic structure but with different ring sizes and connectivity, leading to different chemical and physical properties.
- Quinuclidine : Another polycyclic amine with a simpler structure, often used in similar applications but with different reactivity and properties.
- Adamantane derivatives : These compounds share the rigid, cage-like structure but differ in the presence and position of nitrogen atoms.
The uniqueness of 1-Azatricyclo[4.4.0.03,8]decane lies in its specific tricyclic structure, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
25856-85-3 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-azatricyclo[4.4.0.03,8]decane |
InChI |
InChI=1S/C9H15N/c1-2-9-5-7-3-4-10(9)6-8(1)7/h7-9H,1-6H2 |
InChI Key |
TWOFOFACXZSZNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN3C1CC2CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


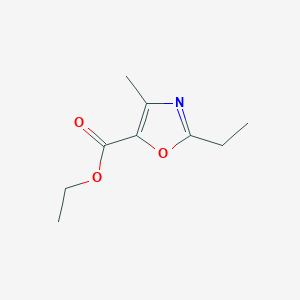
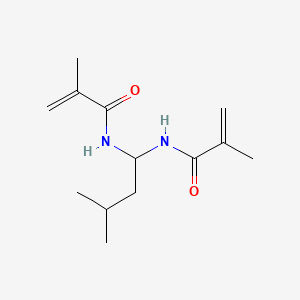
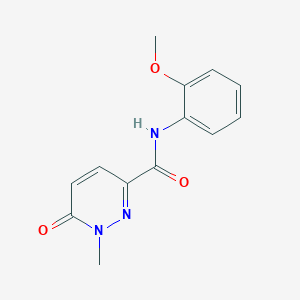
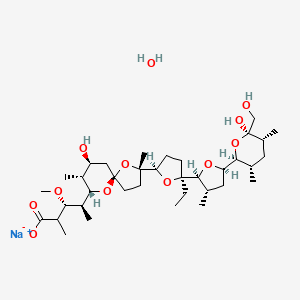
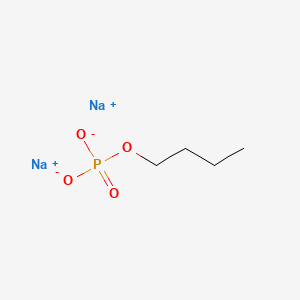
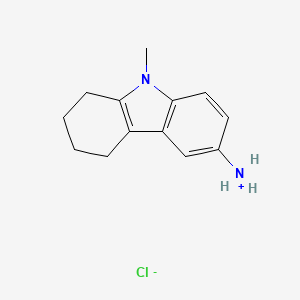
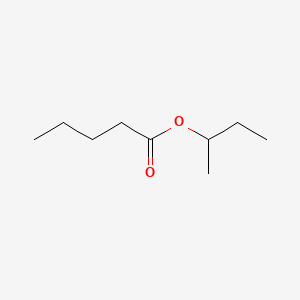
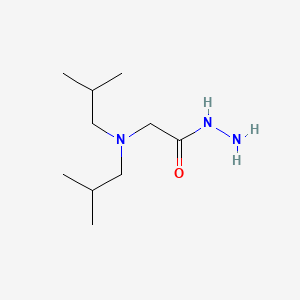
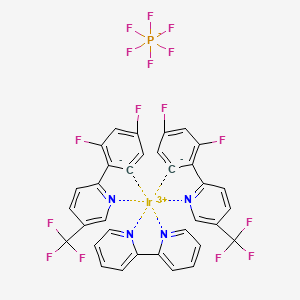
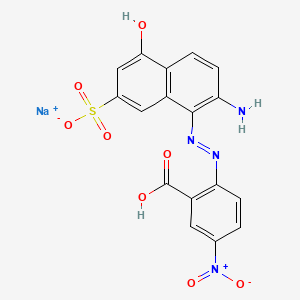
![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate](/img/structure/B13785875.png)

